5-Iodothiazole chemical properties and structure
5-Iodothiazole chemical properties and structure
An In-Depth Technical Guide to 5-Iodothiazole: Structure, Properties, and Synthetic Utility
Introduction
5-Iodothiazole is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.[1][4]
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of 5-iodothiazole. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.
Molecular Structure and Spectroscopic Profile
The foundational characteristics of 5-iodothiazole are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.
Molecular Structure
The 5-iodothiazole molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.
Caption: Molecular structure of 5-Iodothiazole.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the characterization and purity assessment of 5-iodothiazole. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[5][6]
Table 1: Predicted Spectroscopic Data for 5-Iodothiazole
| Technique | Parameter | Predicted Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4) | The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8] |
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5) | The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5] |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch) | These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 211 | Corresponds to the molecular weight of C₃H₂INS. The isotopic pattern of iodine would be a key diagnostic feature.[5] |
Physical and Chemical Properties
5-Iodothiazole's physical state and chemical reactivity are key to its handling and application in synthesis.
Table 2: Physical and Chemical Properties of 5-Iodothiazole
| Property | Value | Reference |
| CAS Number | 108306-61-2 | [1][11] |
| Molecular Formula | C₃H₂INS | [11] |
| Molecular Weight | 211.03 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1] |
| Solubility | Moderately soluble in organic solvents (e.g., DMF, Toluene, THF) | [1] |
The primary driver of 5-iodothiazole's chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]
Synthesis of 5-Iodothiazole
The preparation of 5-iodothiazole can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.
Synthetic Workflow: Direct Iodination
This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.
Caption: General workflow for the synthesis of 5-Iodothiazole.
Experimental Protocol: Synthesis via Lithiation and Iodination
This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-iodothiazole.
Reactivity and Key Synthetic Applications
The synthetic power of 5-iodothiazole lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For 5-iodothiazole, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-iodothiazole (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.
-
Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking 5-iodothiazole to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems.[15][16]
Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]
Protocol: General Procedure for Sonogashira Coupling
-
In a flask, combine 5-iodothiazole (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Purge the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.
-
Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
Applications in Drug Discovery
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]
The value of 5-iodothiazole in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]
Safety and Handling
As with many halogenated organic compounds, 5-iodothiazole should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
5-Iodothiazole is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.
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